molecular formula C13H19N3O4 B13471602 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid

Cat. No.: B13471602
M. Wt: 281.31 g/mol
InChI Key: GJWDMNRBIFKESB-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, which can then undergo further functionalization depending on the desired end product.

Mechanism of Action

The mechanism by which 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid exerts its effects involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate . The Boc group can be removed under acidic conditions, resulting in the formation of the free amine and the release of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring substituted with dimethyl groups and a carboxylic acid functional group. This structure provides distinct reactivity and stability compared to other Boc-protected compounds, making it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

4,6-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-7-10(11(17)18)8(2)16-9(15-7)6-14-12(19)20-13(3,4)5/h6H2,1-5H3,(H,14,19)(H,17,18)

InChI Key

GJWDMNRBIFKESB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)CNC(=O)OC(C)(C)C)C)C(=O)O

Origin of Product

United States

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